2-{[(3-Methylbutan-2-yl)carbamoyl]methoxy}benzamide
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Overview
Description
2-{[(3-Methylbutan-2-yl)carbamoyl]methoxy}benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbutan-2-yl)carbamoyl]methoxy}benzamide typically involves the reaction of 2-hydroxybenzamide with 3-methylbutan-2-yl isocyanate. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbutan-2-yl)carbamoyl]methoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-{[(3-Methylbutan-2-yl)carbamoyl]methoxy}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylbutan-2-yl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: An organic compound used as a solvent and intermediate in chemical synthesis.
Benzimidazole derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Uniqueness
2-{[(3-Methylbutan-2-yl)carbamoyl]methoxy}benzamide stands out due to its unique combination of a benzamide core with a 3-methylbutan-2-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-[2-(3-methylbutan-2-ylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)10(3)16-13(17)8-19-12-7-5-4-6-11(12)14(15)18/h4-7,9-10H,8H2,1-3H3,(H2,15,18)(H,16,17) |
InChI Key |
HBFNBOCSOCCUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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